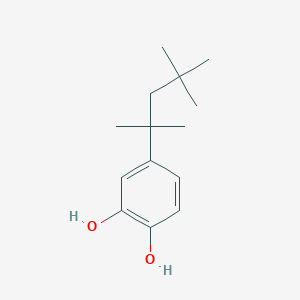

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTKTAZUSYVSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150606 | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139-46-4 | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1139-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1,3,3-tetramethylbutyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1,1,3,3-TETRAMETHYLBUTYL)PYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4WKG57BQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, also known as 4-tert-octylpyrocatechol, is a catechol derivative with a bulky hydrophobic side chain. While direct research on its biological activity is limited, its structural similarity to other catechols and its status as a metabolite of the known endocrine disruptor 4-tert-octylphenol suggest potential for significant biological effects. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, including hypothesized mechanisms of action and detailed experimental protocols. Due to the scarcity of direct data, this report extrapolates from studies on closely related compounds, a limitation that should be considered in future research.

Chemical and Physical Properties

This compound is a solid organic compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.32 g/mol | |

| Appearance | Solid | [2][3] |

| Melting Point | 108-109 °C | [2][3] |

| Boiling Point | 170-195 °C at 10 Torr | [2][3] |

| Density (Predicted) | 1.014 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 9.91 ± 0.10 | [2] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2][3] |

Synthesis

The synthesis of this compound is not extensively detailed in the literature. However, a common method for preparing 4-alkylated catechols is the Friedel-Crafts alkylation of pyrocatechol. The following protocol is adapted from a method for the synthesis of a similar compound, p-tert-butylcatechol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrocatechol

-

Methyl tert-butyl ether (MTBE)

-

Ionic liquid catalyst (e.g., 1-sulfonic acid butyl-3-methylimidazolium trifluoromethanesulfonate)

-

1,4-dioxane

-

Nitrogen gas supply

-

Standard laboratory glassware (four-hole boiling flask, thermometer, condenser, constant pressure funnel)

-

Heating and stirring apparatus

-

Rotary evaporator

Procedure:

-

In a 100ml four-hole boiling flask equipped with a stirrer, thermometer, condenser, and constant pressure funnel, add pyrocatechol and the ionic liquid catalyst. The molar ratio of pyrocatechol to catalyst should be approximately 1:0.02 to 1:0.1.

-

Heat the mixture with stirring under a nitrogen atmosphere to 105-150 °C until the pyrocatechol melts.

-

Slowly add methyl tert-butyl ether (MTBE) dropwise over 10-40 minutes. The molar ratio of pyrocatechol to MTBE can range from 1:0.5 to 1:3.

-

Maintain the reaction at 105-150 °C with reflux for 60-150 minutes. During this time, methanol generated in the reaction can be removed by distillation.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 1,4-dioxane to the reaction mixture to extract the product. The ionic liquid catalyst will separate as a distinct phase and can be recycled.

-

Separate the 1,4-dioxane phase and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by distillation under reduced pressure. Purity can be assessed by gas chromatography.[4]

Known Applications

The primary documented application of this compound is as a polymerization inhibitor . It is used to prevent the premature polymerization of reactive monomers during synthesis and storage.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are scarce. However, its chemical nature as a catechol and its relationship to 4-tert-octylphenol allow for informed hypotheses regarding its potential biological roles.

Antioxidant Activity

Catechols are well-known for their antioxidant properties due to the ability of the hydroxyl groups to donate hydrogen atoms and scavenge free radicals. It is highly probable that this compound also possesses antioxidant activity.

Endocrine Disruption

This compound is a known metabolite of 4-tert-octylphenol, a well-documented endocrine-disrupting chemical with estrogenic effects.[2] It is plausible that some of the biological effects of 4-tert-octylphenol are mediated by its catechol metabolite. 4-tert-octylphenol has been shown to stimulate the proliferation of breast cancer cells through an estrogen receptor (ER)-mediated signaling pathway.[2]

Hypothesized Signaling Pathway: Estrogen Receptor Activation

The following diagram illustrates the hypothesized mechanism by which this compound, acting as an estrogen mimic, could activate the estrogen receptor signaling pathway, leading to changes in gene expression that could promote cell proliferation.

Caption: Hypothesized Estrogen Receptor signaling pathway activation.

Experimental Protocols for Biological Assays

Given the predicted antioxidant and potential endocrine-disrupting activities, the following experimental protocols are provided as a starting point for the biological evaluation of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of the compound to bind to the estrogen receptor.

Materials:

-

This compound

-

Recombinant human estrogen receptor alpha (ERα)

-

[³H]-Estradiol (radiolabeled estradiol)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In reaction tubes, combine a fixed concentration of [³H]-Estradiol, a fixed concentration of ERα, and the various concentrations of the test compound.

-

Include control tubes with no competitor and tubes with a known competitor (e.g., unlabeled estradiol) for determining non-specific binding.

-

Incubate the tubes at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the radiolabeled estradiol from the receptor.

Data Presentation

Quantitative Data Summary

| Data Type | Compound | Value | Assay/Method | Reference |

| IC₅₀ (Predicted) | 4-tert-octylphenol (parent compound) | Varies (µM range) | Estrogen Receptor Binding | [2] |

| Purity (Synthesis) | p-tert-butylcatechol (similar compound) | >90% | Gas Chromatography | [4] |

Note: Quantitative biological data for this compound is not currently available in the public domain. The data presented for the parent compound is for context.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the synthesis and potential biological evaluation of this compound.

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This compound is a compound with limited direct research into its biological functions. However, its chemical structure and its identity as a metabolite of a known endocrine disruptor strongly suggest that it may possess significant antioxidant and endocrine-modulating properties. The experimental protocols and hypothesized mechanisms presented in this guide provide a solid foundation for researchers to begin a thorough investigation of this compound's potential roles in toxicology and pharmacology. Further research is warranted to elucidate its specific biological activities and mechanisms of action.

References

In-Depth Technical Guide: The Core Mechanisms of Action for Pyrocatechol-Based Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechol, also known as catechol, is a 1,2-dihydroxybenzene that forms the foundational structure for a multitude of potent antioxidant compounds found throughout nature and in synthetic chemistry.[1][2] These molecules are of significant interest to the scientific and pharmaceutical communities due to their capacity to counteract oxidative stress, a key contributor to a wide range of pathological conditions. This technical guide offers a detailed examination of the primary mechanisms through which pyrocatechol-based antioxidants exert their protective effects, providing essential information for researchers, scientists, and professionals involved in drug development.

Core Mechanisms of Antioxidant Action

The antioxidant prowess of pyrocatechol and its derivatives stems from a combination of direct and indirect actions, primarily revolving around free radical scavenging and metal ion chelation. Furthermore, these compounds are known to modulate crucial cellular signaling pathways that govern the body's innate antioxidant defenses.

Free Radical Scavenging

The defining feature of pyrocatechol's antioxidant activity is the presence of two hydroxyl (-OH) groups positioned ortho to each other on the benzene ring. This specific arrangement facilitates the donation of a hydrogen atom to neutralize highly reactive free radicals. The resulting semiquinone radical is notably stabilized through a combination of intramolecular hydrogen bonding and resonance delocalization across the aromatic ring, which makes the parent molecule a highly effective radical scavenger.

The process can be summarized in the following steps:

-

Hydrogen Atom Transfer (HAT): A pyrocatechol derivative donates a hydrogen atom to a free radical, effectively neutralizing it.

-

Formation of a Stabilized Radical: The newly formed pyrocatechol radical is stabilized, preventing it from propagating further radical chain reactions.

-

Potential for Further Oxidation: This stabilized radical can undergo further oxidation to a quinone, potentially neutralizing a second free radical in the process.

Metal Ion Chelation

The ortho-hydroxyl groups of pyrocatechol also create an ideal binding site for the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[3] These metal ions are known to catalyze the formation of highly damaging hydroxyl radicals via Fenton and Haber-Weiss reactions. By sequestering these metal ions into stable complexes, pyrocatechol-based antioxidants effectively inhibit the initiation of these destructive oxidative processes.[4]

Modulation of Cellular Signaling Pathways

Recent research has illuminated the ability of pyrocatechol and its derivatives to influence cellular signaling cascades that are integral to the endogenous antioxidant response system.

-

Inhibition of the NF-κB Pathway: Pyrocatechol has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[5][6][7] This inhibition is often achieved by preventing the phosphorylation of IκB kinase (IKK), a critical step for NF-κB activation.[5][8] By downregulating NF-κB, pyrocatechol can reduce the expression of pro-inflammatory and pro-oxidant genes.

-

Activation of the Nrf2 Pathway: Conversely, pyrocatechol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][7] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of protective genes.[9][10] Pyrocatechol-mediated activation of Nrf2 leads to the enhanced production of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of pyrocatechol derivatives is commonly assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric representing the concentration of a compound required to scavenge 50% of the free radicals in a specific assay. A lower IC50 value signifies greater antioxidant potency.

Table 1: Radical Scavenging Activity of Pyrocatechol and its Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| Pyrocatechol | DPPH | 18.57 | [11] |

Note: The table is designed to be populated with further comparative data as it becomes available to provide a comprehensive overview of structure-activity relationships.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrocatechol-based antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Procedure:

-

A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Test compounds are dissolved in a suitable solvent to create a range of concentrations.

-

A specific volume of each test compound concentration is mixed with the DPPH solution in a 96-well plate or cuvette.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

A control containing the solvent and DPPH solution is run in parallel.

-

The percentage of radical scavenging is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.

-

The IC50 value is determined from a plot of scavenging percentage against compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, by an antioxidant, leading to a decrease in absorbance.

Procedure:

-

The ABTS•⁺ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.

-

The ABTS•⁺ solution is diluted with ethanol or a buffer to an absorbance of approximately 0.70 at 734 nm.

-

Aliquots of the test compound at various concentrations are added to the diluted ABTS•⁺ solution.

-

The absorbance is measured at 734 nm after a 6-minute incubation.

-

A control containing the solvent and ABTS•⁺ solution is included.

-

The percentage of inhibition is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.

-

The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay quantifies the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), which forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).

Procedure:

-

The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio.

-

The FRAP reagent is warmed to 37°C.

-

A small volume of the test sample is added to the FRAP reagent.

-

The absorbance is measured at 593 nm after a 4-minute incubation.

-

A standard curve is generated using known concentrations of FeSO₄.

-

The results are expressed as Fe²⁺ equivalents.

Metal Chelating Activity Assay

Principle: This assay assesses the ability of a compound to compete with ferrozine for the chelation of ferrous ions (Fe²⁺). The formation of the colored ferrozine-Fe²⁺ complex is inhibited in the presence of a chelating agent.

Procedure:

-

The test compound at various concentrations is mixed with a solution of FeCl₂ (e.g., 2 mM).

-

Ferrozine (e.g., 5 mM) is added to initiate the color-forming reaction.

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 562 nm.

-

A control containing all reagents except the test compound is used.

-

The percentage of chelation is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.

-

The IC50 value is determined from the concentration-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental workflows discussed.

Caption: Free radical scavenging by a pyrocatechol derivative.

Caption: Metal ion chelation by a pyrocatechol derivative.

Caption: Inhibition of the NF-κB signaling pathway by pyrocatechol.

Caption: Activation of the Nrf2 signaling pathway by pyrocatechol.

Caption: General experimental workflow for assessing antioxidant activity.

Conclusion

Pyrocatechol-based antioxidants are a versatile and potent class of compounds with a multi-pronged approach to combating oxidative stress. Their capacity for direct free radical scavenging, coupled with their ability to chelate pro-oxidant metal ions and modulate key cellular defense pathways, makes them compelling candidates for further investigation in the context of health and disease. This technical guide provides a solid foundation for understanding their mechanisms of action and offers standardized protocols for their evaluation, thereby supporting ongoing research and development efforts in this promising field. A deeper understanding of the structure-activity relationships among a broader range of pyrocatechol derivatives will be instrumental in the design and development of novel, highly effective antioxidant therapies.

References

- 1. chemiis.com [chemiis.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, an alkylated catechol derivative. The information herein is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, formulation, and synthesis activities. This document presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual diagrams to illustrate key processes and mechanisms.

Core Physical and Chemical Properties

This compound, also known as 4-(Octan-2-yl)benzene-1,2-diol, is an organic compound notable for its antioxidant properties, stemming from the hindered phenolic structure. The bulky tetramethylbutyl group provides steric hindrance, which influences its reactivity and physical characteristics.

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1139-46-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₂₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 222.32 g/mol | --INVALID-LINK-- |

| Melting Point | 108-109 °C | --INVALID-LINK-- |

| Boiling Point | 170-195 °C (at 10 Torr) | --INVALID-LINK-- |

| Density (Predicted) | 1.014 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate. | --INVALID-LINK-- |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the replication of results and validation of data. The following sections describe standard protocols for determining the key physical properties listed above.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely crushed using a mortar and pestle.[2]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample should fill the tube to a height of 1-2 mm.[2][3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is placed into the heating block of a Mel-Temp apparatus or immersed in the oil of a Thiele tube.[1]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[1]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.[4]

Determination of Boiling Point (at Reduced Pressure)

Given the high boiling point of this compound at atmospheric pressure, determination at reduced pressure (vacuum distillation) is preferred to prevent thermal decomposition.

Apparatus:

-

Distillation apparatus suitable for vacuum (e.g., short-path distillation setup)

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer and vacuum-tight adapter

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

Apparatus Assembly: A small sample of the compound is placed in the round-bottom flask with a boiling chip or magnetic stir bar. The distillation apparatus is assembled securely, ensuring all joints are properly sealed for vacuum.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is slowly reduced to the desired level (e.g., 10 Torr), as measured by the manometer.

-

Heating: The sample is heated gently using the heating mantle.

-

Observation and Data Recording: The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer bulb, with distillate actively collecting in the receiving flask. This temperature, along with the corresponding pressure, is recorded.[5][6]

Determination of Solubility

Solubility is determined by observing the dissolution of a solute in a standard volume of a solvent.[7]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipette or burette

-

Analytical balance

Procedure:

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.[7]

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of chloroform) is added to the test tube.[7]

-

Dissolution: The mixture is agitated vigorously using a vortex mixer or by shaking for a set period.

-

Observation: The mixture is visually inspected for the presence of undissolved solid particles.

-

Classification: The solubility is classified based on the observation. If the compound dissolves completely, it is "soluble." If some solid remains, it is "partially soluble" or "slightly soluble." If no dissolution is apparent, it is "insoluble."[7] The process can be repeated with incremental additions of the solvent to quantify the solubility more precisely (e.g., mg/mL).[8]

Visualizations: Workflows and Mechanisms

Synthesis and Functional Mechanism

The following diagrams illustrate a generalized workflow for the synthesis of 4-alkylated pyrocatechols and the antioxidant mechanism central to the function of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility of 2-Amino-5-bromopyridine (CAS 1139-46-4): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-bromopyridine (CAS 1139-46-4), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a digest of available solubility data and standardized methodologies for its determination.

Summary of Solubility Profile

2-Amino-5-bromopyridine is a white to off-white crystalline solid.[1] Qualitative assessments from various sources indicate a general solubility profile favoring organic solvents over aqueous media. The compound is consistently reported as soluble in methanol, chloroform, and ethyl acetate.[2][3][4] Moderate solubility has been noted in ethanol and dimethylformamide (DMF).[1] Conversely, its solubility in water is described as limited, slight, or even insoluble, highlighting the compound's hydrophobic nature.[1][2][5]

A detailed summary of the qualitative solubility of 2-Amino-5-bromopyridine in common laboratory solvents is presented in Table 1.

Table 1: Qualitative Solubility of 2-Amino-5-bromopyridine (CAS 1139-46-4)

| Solvent | Solubility Description |

| Methanol | Soluble[2][3] |

| Chloroform | Soluble[2][3] |

| Ethyl Acetate | Soluble[2][3] |

| Ethanol | Moderately Soluble[1] |

| Dimethylformamide (DMF) | Moderately Soluble[1] |

| Water | Slightly Soluble / Sparingly Soluble[1][2][3] / Insoluble[5] |

It is critical to note that extensive searches for quantitative solubility data (e.g., in g/100 mL or mg/mL at specified temperatures) for 2-Amino-5-bromopyridine did not yield specific numerical values. This underscores a gap in the publicly available physicochemical data for this compound.

Reference Data: Solubility of 2-Aminopyridine

To provide a quantitative frame of reference, this guide includes solubility data for the structurally related parent compound, 2-aminopyridine (CAS 504-29-0). While the presence of a bromine atom in 2-Amino-5-bromopyridine will influence its solubility characteristics, the data for 2-aminopyridine can offer valuable insights. A recent study determined the mole fraction solubility of 2-aminopyridine in various solvents, which has been converted to g/100g of solvent for easier comparison (Table 2).

Table 2: Quantitative Solubility of 2-Aminopyridine (CAS 504-29-0) in Common Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 20 | >100[1] |

| Methanol | 20 | 102.83 |

| Ethanol | 20 | 66.54 |

| Acetone | 20 | 129.21 |

| Chloroform | 20 | 50.32 |

| Ethyl Acetate | 20 | 79.43 |

| Acetonitrile | 20 | 25.11 |

| N,N-Dimethylformamide (DMF) | 20 | 114.39 |

Data for organic solvents calculated from mole fraction data in the Journal of Chemical & Engineering Data, 2022, 67, 6, 1236–1246.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers seeking to determine the precise quantitative solubility of 2-Amino-5-bromopyridine, the saturation shake-flask method is a widely recognized and reliable approach. This method is detailed in OECD Guideline 105 for the testing of chemicals. The following is a generalized protocol that can be adapted for this purpose.

Objective: To determine the equilibrium solubility of 2-Amino-5-bromopyridine in a given solvent at a specified temperature.

Materials:

-

2-Amino-5-bromopyridine (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Amino-5-bromopyridine to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The excess solid is crucial to ensure that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample to remove any undissolved solid particles. The filter material should be compatible with the solvent and not absorb the solute.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 2-Amino-5-bromopyridine in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

The following diagram illustrates the general workflow for this experimental procedure.

Figure 1. Experimental workflow for determining the solubility of a solid compound.

Conclusion

While qualitative data provides a useful starting point, the lack of quantitative solubility data for 2-Amino-5-bromopyridine highlights an area for further investigation. The provided reference data for 2-aminopyridine and the detailed experimental protocol offer valuable tools for researchers to precisely determine the solubility of this important chemical intermediate in their specific solvent systems. Such data is crucial for optimizing reaction conditions, purification processes, and formulation development.

References

The Fundamental Chemistry of 4-tert-Butylcatechol (TBC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcatechol (TBC), with the chemical formula C₁₀H₁₄O₂, is a substituted catechol derivative of significant industrial and research interest.[1][2] It is characterized by a catechol ring with a tert-butyl group attached at the 4-position. This bulky alkyl group imparts unique properties to the molecule, influencing its solubility, reactivity, and applications.[2] TBC is primarily recognized for its role as a highly effective polymerization inhibitor for various monomers, including styrene and butadiene.[1][3] Beyond this principal application, it also serves as an antioxidant, a stabilizer in various chemical formulations, and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4] This guide provides a comprehensive overview of the fundamental chemistry of TBC, including its physicochemical properties, synthesis, reaction mechanisms, and analytical methods.

Physicochemical Properties

4-tert-Butylcatechol is a white to light-tan crystalline solid at room temperature.[2] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 4-tert-Butylcatechol

| Property | Value | References |

| IUPAC Name | 4-(tert-butyl)benzene-1,2-diol | [5] |

| CAS Number | 98-29-3 | [5] |

| Molecular Formula | C₁₀H₁₄O₂ | [5] |

| Molecular Weight | 166.22 g/mol | [5] |

| Melting Point | 52-55 °C | [6] |

| Boiling Point | 285 °C | [6] |

| Density | 1.049 g/cm³ | [6] |

| Vapor Pressure | <1 hPa at 25 °C | [6] |

| Flash Point | >110 °C | [7] |

| pKa | 9.92 ± 0.10 | [6] |

Table 2: Solubility of 4-tert-Butylcatechol

| Solvent | Solubility ( g/100 mL) at 25 °C | References |

| Water | 0.2 | [7] |

| Water (80 °C) | Slightly soluble | [3] |

| Methanol | 500 | [7] |

| Ethanol | Soluble (1g/10mL) | [8][9] |

| Acetone | 240 | [7] |

| Benzene | 80 | [7] |

| Toluene | 170 | [7] |

| Carbon Tetrachloride | Soluble | [3] |

Synthesis of 4-tert-Butylcatechol

The most common industrial synthesis of 4-tert-Butylcatechol is through the Friedel-Crafts alkylation of catechol with a tert-butylating agent, such as tert-butanol or isobutylene.

Logical Workflow for TBC Synthesis

Caption: General workflow for the synthesis of 4-tert-Butylcatechol.

Detailed Experimental Protocol: Synthesis from Catechol and tert-Butanol

This protocol describes a representative lab-scale synthesis of 4-tert-Butylcatechol.

Materials:

-

Catechol

-

tert-Butanol

-

Phosphoric acid (85%)

-

Xylene

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in xylene.

-

Addition of Reagents: Add tert-butanol to the catechol solution, followed by the slow addition of phosphoric acid as the catalyst. The molar ratio of catechol to tert-butanol is typically optimized for the specific scale and conditions.

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium chloride solution to neutralize the acid and remove water-soluble impurities.

-

Extraction: Separate the organic layer.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the xylene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., petroleum ether) to yield pure 4-tert-Butylcatechol.

Mechanism of Action: Polymerization Inhibition

4-tert-Butylcatechol's primary function as a polymerization inhibitor stems from its ability to act as a radical scavenger.[10] In the presence of free radicals, which initiate polymerization, TBC donates a hydrogen atom from one of its hydroxyl groups to the radical, thereby neutralizing it and terminating the polymerization chain.[10] The resulting TBC radical is stabilized by resonance and the steric hindrance of the bulky tert-butyl group, making it less reactive and unlikely to initiate new polymer chains.

Signaling Pathway of Radical Scavenging

References

- 1. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-tert-Butylcatechol | 98-29-3 [chemicalbook.com]

- 4. academicjournals.org [academicjournals.org]

- 5. 4-tert-Butylcatechol | C10H14O2 | CID 7381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 98-29-3 CAS MSDS (4-tert-Butylcatechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 4-tert-Butylcatechol ≥99.0 p-tert-Butylcatechol [sigmaaldrich.com]

- 9. 4-tert-Butylcatechol ≥99.0 p-tert-Butylcatechol [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Introduction

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, also known as 4-tert-octylcatechol, is an important chemical intermediate used in the synthesis of antioxidants, polymerization inhibitors, and other specialty chemicals. This document provides a detailed protocol for the synthesis of this compound via the alkylation of pyrocatechol. The primary method described is the reaction of pyrocatechol with diisobutylene or its equivalents, such as methyl tert-butyl ether (MTBE), in the presence of an acid catalyst.

Reaction Principle

The synthesis is based on the Friedel-Crafts alkylation of pyrocatechol. The electron-rich aromatic ring of pyrocatechol is alkylated by an octyl carbocation, which is generated in situ from an alkylating agent like diisobutylene or MTBE under acidic conditions. The para-substituted product, this compound, is the thermodynamically favored isomer.

Experimental Protocols

Method 1: Alkylation of Pyrocatechol with Methyl Tert-Butyl Ether (MTBE) using a Solid Acid Catalyst

This protocol is adapted from a method utilizing a solid acid catalyst, which offers advantages in terms of catalyst recyclability and reduced corrosive waste.[1][2]

Materials:

-

Pyrocatechol (C₆H₆O₂)

-

Methyl tert-butyl ether (MTBE, C₅H₁₂O)

-

NKC-9 (dry hydrogen) solid acid catalyst or a similar acidic ion-exchange resin[2]

-

Toluene (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

1,4-Dioxane (internal standard for GC analysis)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC) for reaction monitoring and purity analysis

-

NMR spectrometer for product characterization

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask, add pyrocatechol (e.g., 22 g, 0.2 mol) and the solid acid catalyst (e.g., 1.32 g, 6% by weight of pyrocatechol).[1]

-

Heating and Dissolution: Begin stirring and heat the mixture to 120°C using a heating mantle to melt the pyrocatechol.

-

Addition of Alkylating Agent: Once the pyrocatechol is molten and the temperature is stable at 120 ± 2°C, add MTBE (e.g., 17.6 g, 0.2 mol) dropwise from the dropping funnel over a period of 2 to 2.5 hours.[1] The byproduct, methanol, may be distilled off during the reaction.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture and analyzing them by Gas Chromatography (GC). A small amount of 1,4-dioxane can be used as an internal standard.[3]

-

Reaction Completion and Work-up: After the addition of MTBE is complete, continue stirring the reaction mixture at 120°C for an additional 1.5 hours.[1]

-

Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the solid acid catalyst. The catalyst can be washed with a small amount of toluene, and the washings combined with the filtrate.

-

Extraction and Purification: The filtrate is then subjected to vacuum distillation to remove unreacted starting materials and the solvent, yielding the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Method 2: Alkylation using an Ionic Liquid Catalyst

This method utilizes a chloroindate (III) ionic liquid as a catalyst for the alkylation of pyrocatechol with diisobutylene.[4] This approach can be performed at atmospheric pressure.

Materials:

-

Pyrocatechol

-

Diisobutylene

-

Chloroindate (III) ionic liquid catalyst

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

Equipment:

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the reaction flask with pyrocatechol and the chloroindate (III) ionic liquid catalyst (0.1 to 1 mole % with respect to pyrocatechol).[4]

-

Heating: Heat the mixture to a temperature between 80°C and 180°C.[4]

-

Addition of Alkylating Agent: Add diisobutylene to the reaction mixture.

-

Reaction: Allow the reaction to proceed at the set temperature. The reaction is conducted at atmospheric pressure.[4]

-

Work-up and Isolation: After the reaction is complete, the product can be isolated by a simple extraction procedure.[4] For example, the reaction mixture can be cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried and concentrated under reduced pressure to yield the product. Distillation under reduced pressure can be used for further purification.[4]

Data Presentation

Table 1: Summary of Reaction Parameters and Outcomes

| Parameter | Method 1 (Solid Acid Catalyst) | Method 2 (Ionic Liquid) |

| Pyrocatechol to Alkylating Agent Ratio | 1:1 (molar)[1] | Not specified, typically excess olefin is avoided to minimize dialkylation |

| Catalyst | NKC-9 (Solid Acid)[2] | Chloroindate (III) Ionic Liquid[4] |

| Catalyst Loading | 6% (w/w of pyrocatechol)[1] | 0.1 - 1 mole %[4] |

| Reaction Temperature | 120 ± 2°C[1] | 80 - 180°C[4] |

| Reaction Pressure | < 0.04 MPa[2] | Atmospheric[4] |

| Reaction Time | 3.5 - 4 hours[1] | Not specified |

| Product Selectivity | High for 4-substituted product | Predominantly p-substituted product[4] |

| Reported Product Content | 84.3% this compound[1] | High selectivity[4] |

| Major Side Product | 1.6% 3,5-di-tert-butylcatechol[1] | Not specified |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

This diagram shows the relationship between the starting materials, the intermediate carbocation, and the main and side products.

Caption: Reactant and product relationships in the alkylation of pyrocatechol.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102603490B - Synthesis method of high-purity p-tert-butylcatechol - Google Patents [patents.google.com]

- 3. CN102531848A - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]

- 4. WO2006074401A1 - Alkylation of hydroxyarenes with olefins, alcohols and ethers in ionic liquids - Google Patents [patents.google.com]

Application of 4-tert-Butylcatechol (4-TBC) in Synthetic Rubber Manufacturing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcatechol (4-TBC) is a bifunctional organic compound widely utilized in the synthetic rubber industry. Its primary applications are as a polymerization inhibitor for monomers and as an antioxidant for the final rubber product. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of 4-TBC in synthetic rubber manufacturing, with a focus on styrene-butadiene rubber (SBR).

Dual Functionality of 4-TBC

4-TBC serves two critical roles in the lifecycle of synthetic rubber:

-

Polymerization Inhibitor: During the storage and transportation of reactive monomers such as styrene and butadiene, 4-TBC is added to prevent premature and uncontrolled polymerization.[1] It acts as a free-radical scavenger, effectively quenching radicals that can initiate polymerization chain reactions.[2] This ensures the monomers remain in their liquid state and are safe to handle before the intended polymerization process.[1]

-

Antioxidant: Once the synthetic rubber is produced, 4-TBC can be incorporated as a stabilizer to protect the polymer chains from degradation caused by heat, oxygen, and ozone during processing and service life.[3][4] This enhances the durability and extends the lifespan of the rubber product.

Data Presentation: Quantitative Effects of 4-TBC

The concentration of 4-TBC significantly influences the properties of synthetic rubber, both during monomer storage and in the final product. The following tables summarize the expected effects of varying 4-TBC concentrations.

Note: The following data is illustrative and intended to demonstrate the expected trends. Actual values will vary depending on the specific rubber formulation, processing conditions, and testing methods.

Table 1: Effect of 4-TBC on Styrene Monomer Stability

| 4-TBC Concentration (ppm) | Polymerization Induction Period (Hours at 60°C) | Monomer Purity after 30 days (%) |

| 0 | < 1 | < 95 |

| 10 | 24 - 48 | > 99 |

| 50 | > 100 | > 99.5 |

| 100 | > 200 | > 99.8 |

Table 2: Effect of 4-TBC on Styrene-Butadiene Rubber (SBR) Properties

| 4-TBC Concentration (phr*) | Mooney Viscosity (ML 1+4 @ 100°C) | Polymerization Rate (% conversion/hour) |

| 0 | 50 | High |

| 0.1 | 48 | Moderately Reduced |

| 0.5 | 45 | Significantly Reduced |

| 1.0 | 42 | Severely Inhibited |

phr: parts per hundred rubber

Table 3: Antioxidant Performance of 4-TBC in SBR after Thermal Aging (72 hours at 100°C)

| 4-TBC Concentration (phr) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |

| 0 | 60 | 50 |

| 0.5 | 85 | 75 |

| 1.0 | 95 | 90 |

| 1.5 | 98 | 95 |

Experimental Protocols

Protocol 1: Determination of 4-TBC Concentration in Styrene Monomer (Based on ASTM D4590)[5][6][7][8][9]

This protocol describes the colorimetric determination of 4-TBC in styrene monomer.

1. Principle: 4-TBC reacts with sodium hydroxide in an alcoholic solution to produce a colored complex. The intensity of the color, which is proportional to the 4-TBC concentration, is measured using a spectrophotometer at a wavelength of 490 nm.[5]

2. Reagents and Materials:

-

Styrene monomer sample

-

4-tert-Butylcatechol (TBC), reference standard

-

Toluene, ACS reagent grade

-

Methanol, reagent grade

-

n-Octanol, reagent grade

-

Sodium Hydroxide (NaOH), reagent grade

-

Alcoholic Sodium Hydroxide Solution (0.15 N): Dissolve 0.3 g of NaOH in 25 mL of methanol. Add 25 mL of n-octanol and 100 µL of water. Allow the solution to mature for 48 hours before use.[5]

-

Spectrophotometer capable of measuring absorbance at 490 nm

-

Volumetric flasks and pipettes

3. Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of 1000 ppm 4-TBC in toluene.

-

Prepare a series of calibration standards by diluting the stock solution with toluene to concentrations ranging from 1 to 100 ppm.

-

For each standard, pipette 10 mL into a 50 mL volumetric flask.

-

Add 5 mL of the alcoholic sodium hydroxide solution and dilute to the mark with methanol.

-

Measure the absorbance of each standard at 490 nm against a blank (toluene and reagents without 4-TBC).

-

Plot a calibration curve of absorbance versus 4-TBC concentration.

-

-

Sample Analysis:

-

Pipette 10 mL of the styrene monomer sample into a 50 mL volumetric flask.

-

Add 5 mL of the alcoholic sodium hydroxide solution and dilute to the mark with methanol.

-

Measure the absorbance of the sample solution at 490 nm within 5 minutes.[5]

-

Determine the concentration of 4-TBC in the sample by comparing its absorbance to the standard curve.

-

Protocol 2: Evaluation of 4-TBC as a Polymerization Inhibitor in SBR Emulsion Polymerization

1. Principle: This protocol evaluates the inhibitory effect of 4-TBC on the emulsion polymerization of styrene and butadiene by monitoring the conversion of monomers to polymer over time.

2. Materials:

-

Styrene

-

Butadiene

-

4-TBC

-

Emulsifier (e.g., sodium dodecyl sulfate)

-

Initiator (e.g., potassium persulfate)

-

Deionized water

-

Polymerization reactor with temperature and agitation control

-

Method for determining polymer content (e.g., gravimetric analysis)

3. Procedure:

-

Prepare the emulsion polymerization recipe without the initiator.

-

Divide the recipe into several batches and add varying concentrations of 4-TBC (e.g., 0, 0.1, 0.5, 1.0 phr) to each batch.

-

Charge each batch into a separate polymerization reactor and bring to the desired reaction temperature (e.g., 50°C).

-

Add the initiator to each reactor to start the polymerization.

-

Take samples from each reactor at regular time intervals (e.g., every hour).

-

Determine the polymer content (percent conversion) for each sample.

-

Plot the percent conversion versus time for each 4-TBC concentration to determine the effect on the polymerization rate.

Protocol 3: Evaluation of 4-TBC as an Antioxidant in Cured SBR

1. Principle: This protocol assesses the antioxidant efficacy of 4-TBC in a cured SBR compound by measuring the retention of physical properties after accelerated aging.

2. Materials:

-

Styrene-Butadiene Rubber (SBR)

-

4-TBC

-

Standard rubber compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerator)

-

Two-roll mill or internal mixer

-

Curing press

-

Tensile testing machine

3. Procedure:

-

Compounding:

-

Prepare a masterbatch of SBR and all compounding ingredients except for the antioxidant and curatives on a two-roll mill.

-

Divide the masterbatch into portions and add varying concentrations of 4-TBC (e.g., 0, 0.5, 1.0, 1.5 phr) to each portion.

-

Finally, add the sulfur and accelerator to each compound and mix thoroughly.

-

-

Curing:

-

Sheet out the compounds and cut into appropriate shapes for tensile testing.

-

Cure the samples in a press at a specified temperature and time (e.g., 160°C for 20 minutes).

-

-

Initial Property Testing:

-

Conduct tensile testing on a set of un-aged samples from each 4-TBC concentration to determine the initial tensile strength and elongation at break.

-

-

Accelerated Aging:

-

Post-Aging Property Testing:

-

After aging, remove the samples from the oven and allow them to cool to room temperature for at least 24 hours.

-

Conduct tensile testing on the aged samples to determine the final tensile strength and elongation at break.

-

-

Data Analysis:

-

Calculate the percentage retention of tensile strength and elongation at break for each 4-TBC concentration.

-

Mandatory Visualizations

Mechanism of Polymerization Inhibition by 4-TBC

The primary mechanism by which 4-TBC inhibits polymerization is through free radical scavenging. It donates a hydrogen atom from one of its hydroxyl groups to a reactive polymer-initiating radical (R•), thereby terminating the radical and preventing it from propagating the polymerization chain. The resulting 4-TBC radical is stabilized by resonance and is less reactive, thus hindering further polymerization.

Caption: Polymerization inhibition by 4-TBC via radical scavenging.

Antioxidant Mechanism of 4-TBC in Synthetic Rubber

In cured synthetic rubber, degradation is often initiated by the formation of peroxy radicals (ROO•) through the reaction of polymer chains with oxygen, particularly at elevated temperatures. 4-TBC acts as a chain-breaking antioxidant by donating a hydrogen atom to the peroxy radical, forming a hydroperoxide and a stabilized 4-TBC radical. This prevents the peroxy radical from abstracting a hydrogen from the polymer backbone and propagating the degradation process.

Caption: Antioxidant mechanism of 4-TBC in synthetic rubber.

Experimental Workflow for Evaluating 4-TBC Antioxidant Efficacy

The following diagram illustrates the logical flow of the experimental protocol for assessing the antioxidant performance of 4-TBC in synthetic rubber.

Caption: Workflow for evaluating 4-TBC as an antioxidant.

References

- 1. scribd.com [scribd.com]

- 2. 4-tert-butylcatechol 98% (TBC) (production process) » Rayeneh Group [rayeneh.com]

- 3. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. kelid1.ir [kelid1.ir]

- 6. ardl.com [ardl.com]

- 7. scribd.com [scribd.com]

- 8. ace-laboratories.com [ace-laboratories.com]

- 9. matestlabs.com [matestlabs.com]

- 10. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]

Analytical methods for detecting 4-tert-Butylpyrocatechol in polymers

An in-depth guide to the analytical methodologies for the quantification of 4-tert-Butylpyrocatechol (4-TBC) in polymeric materials is presented below. This document furnishes detailed application notes and protocols tailored for researchers, scientists, and professionals engaged in drug development and polymer analysis. 4-TBC is a crucial stabilizer and polymerization inhibitor for reactive monomers such as butadiene and styrene, preventing their spontaneous polymerization during transport and storage.[1][2] Its concentration is carefully regulated, typically around 10-15 mg/L in styrene, to ensure both stability and effective polymerization when required.[1] Consequently, accurate and reliable analytical methods are essential for quality control and safety assurance in the polymer industry.

The following sections provide comprehensive protocols for the most prevalent analytical techniques employed for 4-TBC determination: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Gas Chromatography (GC) Methods

Gas chromatography is a robust and highly sensitive technique for the determination of 4-TBC. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be utilized for quantification.

Application Note: GC-FID for 4-TBC Analysis

The GC-FID method offers a reliable and cost-effective approach for the routine analysis of 4-TBC.[3] It is particularly advantageous for its high sensitivity and the reduced risk of exposure to hazardous solvents, as it requires only a small sample volume.[3] A non-polar capillary column is typically employed, and temperature programming allows for the efficient separation of 4-TBC from the polymer matrix and other potential interfering compounds.[3][4]

Experimental Protocol: GC-FID

1.2.1. Sample Preparation (Polymer Dissolution/Extraction)

-

Shredding/Grinding: Reduce the polymer sample into small pieces to increase the surface area for efficient extraction.

-

Dissolution: Dissolve a known weight of the polymer sample in a suitable solvent (e.g., toluene, dichloromethane). This step may require heating and agitation.[5]

-

Precipitation of Polymer: After complete dissolution of the 4-TBC, precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Centrifugation/Filtration: Separate the precipitated polymer from the supernatant containing the 4-TBC.

-

Concentration: If necessary, concentrate the supernatant under a gentle stream of nitrogen to achieve the desired concentration for GC analysis.

-

Internal Standard: Add a suitable internal standard to the final extract before injection to improve quantitative accuracy.

1.2.2. Instrumentation

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Autosampler for precise and reproducible injections.

1.2.3. GC Conditions [6]

-

Column: Dimethylpolysiloxane capillary column (e.g., CP-Sil 5 CB, 25 m x 0.25 mm, 0.4 µm).[6]

-

Carrier Gas: Nitrogen at 19 psig.[6]

-

Injector Temperature: 260 °C.[6]

-

Detector Temperature: 270 °C.[6]

-

Oven Temperature Program:

-

Injection Volume: 1 µL.[3]

-

Detector Gases: Synthetic air (300 mL/min), hydrogen (30 mL/min), and nitrogen (25 mL/min).[6]

1.2.4. Calibration

Prepare a series of calibration standards of 4-TBC in the same solvent as the sample extract, with concentrations ranging from 5 to 50 mg/kg.[6][7] Plot the peak area ratio of 4-TBC to the internal standard against the concentration to generate a calibration curve. A good linearity (R² ≥ 0.999) is expected in this range.[3][4][7]

Application Note: GC-MS for 4-TBC Analysis

For higher selectivity and confirmation of the analyte's identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and allows for accurate quantification even in complex matrices.[7]

Experimental Protocol: GC-MS

1.4.1. Sample Preparation

Follow the same procedure as described for GC-FID (Section 1.2.1).

1.4.2. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Impact (EI) source.

1.4.3. GC-MS Conditions [7]

-

Column: HP-1 capillary column (30 m x 0.32 mm i.d., 0.25 µm).[7]

-

Carrier Gas: Helium.

-

Injector and Transfer Line Temperature: 250 °C.

-

Oven Temperature Program: Similar to the GC-FID method, optimized for the specific column and instrument.

-

Ionization Mode: Electron Impact (EI).[7]

-

MS Mode: Selected Ion Monitoring (SIM) for quantification.[7] Monitor characteristic ions of 4-TBC.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of 4-TBC, particularly for samples that are not suitable for GC due to thermal instability or high boiling points.

Application Note: Reversed-Phase HPLC for 4-TBC Analysis

Reversed-phase HPLC (RP-HPLC) is a common method for the determination of 4-TBC.[8][9] It offers excellent separation and quantification capabilities. Solid-phase extraction (SPE) can be employed for sample clean-up and pre-concentration, leading to improved sensitivity and accuracy.[8][9]

Experimental Protocol: RP-HPLC

2.2.1. Sample Preparation (Solid-Phase Extraction) [8]

-

Polymer Dissolution: Dissolve a known weight of the polymer in a suitable solvent (e.g., toluene).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Load the dissolved polymer solution onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the 4-TBC from the cartridge with a strong solvent like methanol or acetonitrile.

-

Final Preparation: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

2.2.2. Instrumentation

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

2.2.3. HPLC Conditions [10]

-

Column: Newcrom R1 or equivalent C18 column.[10]

-

Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 275 nm or 280 nm.[11]

-

Injection Volume: 20 µL.

2.2.4. Calibration

Prepare calibration standards of 4-TBC in the mobile phase. The external standard method is commonly used, with a typical concentration range of 3 to 80 ppm.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy Methods

UV-Vis spectroscopy offers a rapid and straightforward approach for 4-TBC analysis, suitable for quality control purposes where high throughput is required.

Application Note: Colorimetric Method (ASTM D4590)

This method is based on the formation of a colored complex between 4-TBC and sodium hydroxide in an alcoholic solution, which can be measured spectrophotometrically.[1][12] It is a well-established and standardized method for determining the total p-tertiary-butyl catechol content.[12]

Experimental Protocol: Colorimetric Method[6][12]

3.2.1. Sample Preparation

-

Extract the 4-TBC from the polymer sample using a suitable solvent as described in Section 1.2.1.

-

Take a 5 mL aliquot of the extract.[6]

3.2.2. Color Development

-

Add 100 µL of a prepared sodium hydroxide alcoholic solution to the sample extract.[6]

-

Stir the mixture well for one minute.[6]

-

Add 200 µL of methanol and stir for another 15 to 30 seconds.[6] A pink color will develop.

3.2.3. Measurement

-

Measure the absorbance of the solution at 490 nm using a UV-Vis spectrophotometer.[12]

-

Use a blank solution (solvent without 4-TBC) to zero the instrument.

3.2.4. Calibration

Prepare a series of 4-TBC standards and subject them to the same color development procedure to create a calibration curve of absorbance versus concentration.[6]

Application Note: Direct UV Spectroscopy

Direct UV spectroscopy allows for the direct measurement of 4-TBC absorbance without the need for color development. This method is faster but may be more susceptible to interference from other UV-absorbing compounds in the sample.[11][13]

Experimental Protocol: Direct UV Spectroscopy

3.4.1. Sample Preparation

-

Prepare a solution of the 4-TBC extract in a UV-transparent solvent (e.g., isopropanol).[13]

3.4.2. Measurement

-

Scan the UV spectrum of the solution and measure the absorbance at the maximum wavelength for 4-TBC, which is approximately 275 nm.[11]

-

Use the solvent as a blank.

Quantitative Data Summary

The following table summarizes the quantitative data for the different analytical methods described.

| Method | Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery | RSD | Reference |

| GC-FID | 4-TBC | Styrene | 5 - 40 mg/kg | 0.04 - 0.56 mg/kg | 0.15 - 1.96 mg/kg | - | < 10% | [3][4] |

| GC-MS | 4-TBC | Styrene Monomer | 5 - 50 mg/kg | - | - | - | - | [7] |

| RP-HPLC | 4-TBC | Styrene | 3 - 80 ppm | - | - | 97% | 3.4% | [8] |

| GC (LGI) | 4-TBC | Butadiene | 36 - 602 ppm | < 1 ppm | - | - | < 3% | [14] |

Visualizations

Experimental Workflow Diagrams

Caption: Gas Chromatography (GC) experimental workflow for 4-TBC analysis.

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Caption: UV-Vis Spectroscopy experimental workflow for 4-TBC analysis.

References

- 1. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]

- 2. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Separation of 4-tert-Butylcatechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Redefining spectrometric niches – secrets of science [shimadzu-webapp.eu]

- 12. mt.com [mt.com]

- 13. ankersmid.com [ankersmid.com]

- 14. clinichrom.com [clinichrom.com]

Application Notes and Protocols: 4-tert-Butylpyrocatechol (TBC) as a Stabilizer in Polyurethane Foam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-Butylpyrocatechol (TBC) as a stabilizer in polyurethane (PU) foam. Detailed protocols for formulation, testing, and analysis are included to facilitate research and development.

Introduction

Polyurethane foams are versatile polymers widely used in various applications. However, their susceptibility to degradation from heat, light, and oxidation can compromise their physical properties and aesthetic appearance. A significant issue during the production of flexible polyurethane slabstock foam is "scorch," a discoloration and potential degradation of the foam's core due to the exothermic nature of the polymerization reaction.[1] To mitigate these degradation processes, antioxidants are incorporated into the foam formulation.

4-tert-Butylpyrocatechol (TBC), a derivative of catechol, is an effective stabilizer and antioxidant used in the manufacturing of polyurethane foam.[2] It functions as a free-radical scavenger, inhibiting the auto-oxidative degradation of the polymer chains. TBC is often used as part of a scorch inhibitor package, frequently in combination with other phenolic antioxidants.

Mechanism of Action

The stabilization of polyurethane foam by TBC is attributed to its function as a primary antioxidant. The degradation of polyurethane is a free-radical chain reaction initiated by heat and oxygen. TBC, a hindered phenol, donates a hydrogen atom from one of its hydroxyl groups to the reactive peroxy radicals, neutralizing them and terminating the degradation chain. The resulting TBC radical is stabilized by resonance and the steric hindrance provided by the tert-butyl group, preventing it from initiating new degradation chains.

Caption: Polyurethane degradation and TBC stabilization pathway.

Experimental Protocols

Laboratory-Scale Polyurethane Foam Formulation

This protocol describes the preparation of a laboratory-scale flexible polyurethane foam to evaluate the effectiveness of TBC as a stabilizer.

Materials:

-

Polyether Polyol (e.g., 3000 MW triol, OH value 56 mg KOH/g)

-

Toluene Diisocyanate (TDI 80/20)

-

Deionized Water

-

Amine Catalyst (e.g., Dabco 33-LV)

-

Tin Catalyst (e.g., Stannous Octoate)

-

Silicone Surfactant

-

4-tert-Butylpyrocatechol (TBC)

Procedure:

-

In a disposable cup, accurately weigh the polyether polyol, deionized water, amine catalyst, and silicone surfactant.

-

Add the desired concentration of TBC to the polyol mixture (e.g., 0.1, 0.2, 0.5 php - parts per hundred polyol). For a control sample, do not add TBC.

-

Mix the components thoroughly for 60 seconds at 2000 rpm with a mechanical stirrer.

-

Add the tin catalyst and mix for an additional 15 seconds.

-

Add the pre-weighed TDI and mix vigorously for 5-7 seconds.

-

Immediately pour the mixture into a cardboard box and allow it to rise freely.

-

Record the cream time, gel time, and tack-free time.

-

Allow the foam to cure at ambient temperature for at least 24 hours before cutting and testing.

Caption: Experimental workflow for PU foam preparation.

Scorch and Color Stability Testing

Microwave Scorch Test:

-

Cut a foam sample (10 cm x 10 cm x 10 cm) from the core of the cured foam block.

-

Place the sample in the center of a microwave oven.

-

Heat the sample at a medium power setting for a predetermined time (e.g., 5 minutes) to simulate the exothermic heat of a large foam bun.

-

Remove the sample and allow it to cool.

-

Cut the sample in half and visually assess the degree of scorch (discoloration) in the center.

Color Stability (Yellowness Index):

-

Measure the initial color of the foam samples using a spectrophotometer according to the CIE Lab* color space.

-

Expose the foam samples to accelerated aging conditions:

-

Heat Aging: Place samples in a circulating air oven at 140°C for 3 hours.

-

UV Aging: Expose samples in a UV weathering chamber for a specified duration (e.g., 24 hours).

-

-

After aging, allow the samples to condition at ambient temperature.

-